molecular formula C20H25N3O3S B2667986 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1396866-63-9

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No. B2667986
CAS RN: 1396866-63-9
M. Wt: 387.5
InChI Key: DFXYAFMPSSPSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide” were not found, a related compound, “N- (3- ( (1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3- (trifluoromethyl)benzamide (CHMFL-KIT-110)” has been synthesized and studied .

Scientific Research Applications

Isoquinolines as P2X7 Receptor Antagonists

Isoquinolines, structurally related to sulfonamides, have been studied for their potential as antagonists of the P2X7 nucleotide receptor, which is an ATP-gated cation channel involved in inflammatory processes and immune responses. KN-62 and KN-04, specific isoquinolinesulfonamides, potently inhibited the human P2X7 receptor, indicating potential therapeutic applications in conditions related to P2X7 receptor activity (Humphreys et al., 1998).

Antimicrobial Activity of Celecoxib Derivatives

Celecoxib derivatives containing the sulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrate the versatility of sulfonamide derivatives in pharmaceutical research, with one compound showing potential as a therapeutic agent due to its significant anti-inflammatory and analgesic activities (Küçükgüzel et al., 2013).

Anti-Tuberculosis Activity of Triazole Derivatives

Triazole derivatives, through click chemistry, have shown significant antimicrobial activity against Mycobacterium tuberculosis, with isoniazid derivatives exhibiting low cytotoxicity and significant potential for treating mycobacterial infections. This highlights the role of sulfonamide and related compounds in developing new treatments for tuberculosis (Boechat et al., 2011).

Inhibition of Cyclic Nucleotide Dependent Protein Kinase

Isoquinolinesulfonamides have also been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest potential applications in the study of signal transduction pathways and the development of kinase inhibitors for therapeutic use (Hidaka et al., 1984).

Endothelin Antagonists for Cardiovascular Research

Biphenylsulfonamide derivatives have been explored as endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity against the ETA receptor. These compounds, such as BMS-187308, exhibit potential for studying cardiovascular diseases and developing treatments (Murugesan et al., 1998).

properties

IUPAC Name

2-phenyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(19-6-11-21-12-7-19)23-13-8-18(9-14-23)16-22-27(25,26)15-10-17-4-2-1-3-5-17/h1-7,11-12,18,22H,8-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYAFMPSSPSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

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